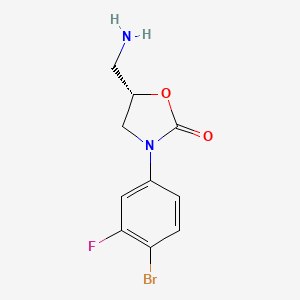

(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

説明

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one is a synthetic oxazolidinone derivative with structural features critical to its pharmacological profile. The compound features:

- Oxazolidinone core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.

- 4-Bromo-3-fluorophenyl substituent: A halogenated aromatic group at position 3, contributing to halogen bonding and steric effects.

- (S)-Aminomethyl group: A chiral amine substituent at position 5, influencing stereoselective interactions and solubility .

This compound is structurally related to antibiotics like Linezolid and Tedizolid but distinguishes itself through bromine substitution and stereochemistry.

特性

IUPAC Name |

(5S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLKSCUXTJDCNS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one, commonly referred to as an oxazolidinone derivative, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of antibiotic properties. This article delves into its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : CHBrFNO

- Molecular Weight : 289.101 g/mol

- CAS Number : 856677-03-7

Oxazolidinones like this compound primarily function as protein synthesis inhibitors. They bind to the 50S subunit of bacterial ribosomes, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains.

Antimicrobial Efficacy

-

Antibacterial Activity :

- The compound exhibits potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it has a minimum inhibitory concentration (MIC) comparable to established antibiotics in the oxazolidinone class.

- A review indicated that oxazolidinone derivatives are effective in treating infections caused by resistant strains, highlighting their role in contemporary antibiotic therapy .

- Cytotoxicity :

Case Studies

- Cancer Research :

- Antimicrobial Resistance :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 289.101 g/mol |

| CAS Number | 856677-03-7 |

| Antibacterial Spectrum | Effective against MRSA and other Gram-positive bacteria |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

科学的研究の応用

Synthesis and Chemical Reactions

The synthesis of (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one typically involves:

- Formation of the Oxazolidinone Ring : This is achieved through cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

- Introduction of the Aminomethyl Group : This can be accomplished using formaldehyde and ammonia or a primary amine under reductive amination conditions.

- Substitution on the Phenyl Ring : The presence of bromo and fluoro groups allows for further nucleophilic substitution reactions, enhancing its chemical versatility .

Medicinal Chemistry

This compound is primarily investigated for its potential as an antimicrobial agent. Its oxazolidinone core is similar to existing antibiotics like linezolid, which are effective against Gram-positive bacterial infections. Research indicates that this compound may inhibit bacterial protein synthesis by interacting with ribosomal RNA, making it a candidate for developing new antibiotics with improved efficacy against resistant strains .

Biological Studies

The compound's unique structure allows it to serve as a chiral building block in the synthesis of more complex molecules. Its potential biological activities are being explored in various studies aimed at understanding its mechanism of action and efficacy compared to other oxazolidinones .

Chemical Manufacturing

In industrial applications, this compound can be utilized as an intermediate in the production of pharmaceuticals and other chemical products. The ability to modify its structure through various chemical reactions makes it valuable in developing new materials and compounds .

Comparative Analysis with Other Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Linezolid | Linezolid Structure | Antibiotic for Gram-positive bacteria |

| Tedizolid | Tedizolid Structure | Newer antibiotic with enhanced activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against various strains of bacteria, revealing promising results that suggest its potential as a therapeutic agent.

- Synthesis Optimization : Research focused on optimizing synthetic routes for this compound demonstrated improved yields and purity through the use of novel catalysts and controlled reaction environments, highlighting its industrial relevance .

類似化合物との比較

Comparison with Similar Oxazolidinone Compounds

Structural Modifications and Key Differences

The table below highlights structural variations among (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one and analogs:

Key Observations :

- Halogen Substitution : The bromine atom in the target compound enhances molecular weight (290.09 g/mol vs. Linezolid’s 337.35 g/mol) and may improve target binding via halogen interactions .

- Aminomethyl vs. Hydroxymethyl: Compared to Tedizolid intermediates, the primary amine may increase solubility and membrane permeability due to its basicity .

Antibacterial Activity

- Linezolid : Inhibits bacterial protein synthesis by binding to 50S ribosomal subunits. Effective against Gram-positive pathogens like MRSA .

- MRX-I : Retains Linezolid’s efficacy but reduces side effects (e.g., myelosuppression) via structural modifications .

- The aminomethyl group could enhance uptake in Gram-negative bacteria .

準備方法

Step-by-Step Synthesis

Formation of Oxazolidinone Ring : The synthesis begins with the preparation of an oxazolidinone ring, which can be achieved through various methods, including the reaction of amino alcohols with carbonyl compounds.

Introduction of 4-Bromo-3-fluorophenyl Group : This step typically involves a coupling reaction, such as a Suzuki-Miyaura cross-coupling, to attach the aryl group to the oxazolidinone core.

Introduction of Aminomethyl Group : The aminomethyl group can be introduced via a reduction of an azidomethyl group or through other suitable transformations.

Example Synthesis Pathway

A specific example involves starting with (R)-5-(azidomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one and converting it to the desired compound through reduction of the azide to an amine.

Detailed Synthesis Protocol

Materials Needed:

- (R)-5-(azidomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

- Reducing agent (e.g., triphenylphosphine or hydrogen gas with a catalyst)

- Solvent (e.g., dichloromethane or ethanol)

- Base (if necessary)

Procedure:

Reduction of Azide : Dissolve (R)-5-(azidomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one in a suitable solvent. Add a reducing agent, such as triphenylphosphine, and stir under inert conditions until the reaction is complete.

Purification : Purify the resulting This compound using standard techniques like chromatography.

Physical and Chemical Properties

- Molecular Formula : C₁₀H₁₀BrFN₂O₂

- Molecular Weight : 289.101 g/mol

- CAS Number : 856677-03-7

- LogP : 2.6374

- PSA : 55.56 Ų

Research Findings and Applications

Oxazolidinones, including derivatives like This compound , are of significant interest due to their antibacterial properties. These compounds inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. Research is ongoing to develop new oxazolidinones with improved efficacy and reduced resistance.

Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀BrFN₂O₂ |

| Molecular Weight | 289.101 g/mol |

| CAS Number | 856677-03-7 |

| LogP | 2.6374 |

| PSA | 55.56 Ų |

Table: Synthesis Conditions

| Step | Conditions |

|---|---|

| Reduction of Azide | Triphenylphosphine in dichloromethane under inert conditions |

| Purification | Chromatography |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one, and how can enantiomeric purity be optimized?

- Methodological Answer :

- Key Steps :

Chiral Resolution : Use (R)- or (S)-specific catalysts during the cyclization of intermediates to enforce stereochemical control.

Hydroxymethyl Protection : Protect the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl ether) to prevent racemization during subsequent reactions .

Reductive Amination : Employ sodium cyanoborohydride in methanol at 0–20°C to reduce imine intermediates, ensuring high stereochemical fidelity.

- Optimization Data :

| Reaction Step | Solvent System | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclization | THF/MeOH | LiOt-Bu | 87 | >99 ee |

| Reductive Amination | DMF | NaBH3CN | 78 | 98 ee |

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) and analyze Flack parameters to confirm the (S)-configuration .

- ORTEP Diagrams : Generate 3D representations using ORTEP-III to visualize bond angles and torsional strain, ensuring the oxazolidinone ring adopts the correct conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro antibacterial activity and in vivo efficacy for this oxazolidinone derivative?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (e.g., CYP450 assays), and tissue penetration to identify bioavailability limitations.

- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may reduce efficacy .

- Preclinical Models : Compare MIC values against Staphylococcus aureus in vitro with efficacy in murine infection models, adjusting dosing regimens to account for pharmacokinetic/pharmacodynamic (PK/PD) gaps.

Q. What strategies mitigate stereoisomeric impurities during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate (S)- and (R)-enantiomers.

- Kinetic Resolution : Optimize reaction kinetics (e.g., temperature, catalyst loading) to favor the (S)-isomer. For example, reducing reaction time to 3 hours minimizes epimerization .

- Impurity Data :

| Impurity | Source | Resolution Method |

|---|---|---|

| (R)-enantiomer | Incomplete chiral induction | Chiral SFC |

| Des-bromo analog | Halogenation side reaction | Recrystallization |

Q. Which analytical techniques are most robust for characterizing degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-MS Analysis : Use a C18 column (e.g., Waters XBridge) with 0.1% formic acid in water/acetonitrile gradients to separate degradation products. Key degradants include:

- Oxidation : N-oxide formation at the aminomethyl group.

- Hydrolysis : Ring-opened carbamic acid derivatives.

- Quantitative NMR (qNMR) : Validate degradation pathways using ¹H-NMR with trimethoxybenzene as an internal standard .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data on the compound’s conformation be reconciled?

- Methodological Answer :

- Density Functional Theory (DFT) : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify discrepancies.

- Variable-Temperature NMR : Analyze NOESY correlations at 298 K and 323 K to detect conformational flexibility in solution that may differ from solid-state structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。